Pancopride, (S)- Pancopride, (S)-
Brand Name: Vulcanchem
CAS No.: 137765-22-1
VCID: VC17075030
InChI: InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)/t16-/m1/s1
SMILES:
Molecular Formula: C18H24ClN3O2
Molecular Weight: 349.9 g/mol

Pancopride, (S)-

CAS No.: 137765-22-1

Cat. No.: VC17075030

Molecular Formula: C18H24ClN3O2

Molecular Weight: 349.9 g/mol

* For research use only. Not for human or veterinary use.

Pancopride, (S)- - 137765-22-1

Specification

CAS No. 137765-22-1
Molecular Formula C18H24ClN3O2
Molecular Weight 349.9 g/mol
IUPAC Name 4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(cyclopropylmethoxy)benzamide
Standard InChI InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)/t16-/m1/s1
Standard InChI Key DBQMQBCSKXTCIJ-MRXNPFEDSA-N
Isomeric SMILES C1CC1COC2=CC(=C(C=C2C(=O)N[C@@H]3CN4CCC3CC4)Cl)N
Canonical SMILES C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N

Introduction

Chemical Identity and Stereochemical Configuration

Pancopride, chemically designated as C18H24ClN3O2C_{18}H_{24}ClN_3O_2, has a molecular weight of 349.855 g/mol . The compound exhibits three defined stereocenters, contributing to its complex stereochemical profile. The racemic nature of Pancopride implies equal proportions of (R)- and (S)-enantiomers, though isolation and characterization of the (S)-enantiomer remain underexplored in the literature .

Structural Characteristics

The SMILES notation for Pancopride is:
NC1=CC(OCC2CC2)=C(C=C1Cl)C(=O)N[C@@H]3C[N@@]4CC[C@H]3CC4 .
This notation highlights the presence of a chlorinated aromatic ring, an ether linkage, and a bicyclic amine structure. The InChIKey DBQMQBCSKXTCIJ-MRXNPFEDSA-N further confirms the stereochemical specificity of the molecule .

Table 1: Key Physicochemical Properties of Pancopride

PropertyValue
Molecular FormulaC18H24ClN3O2C_{18}H_{24}ClN_3O_2
Molecular Weight349.855 g/mol
Defined Stereocenters3
Optical ActivityRacemic (±)
Charge0

Hydrate Forms and Solid-State Stability

Although Pancopride-specific hydrate data are unavailable, studies on pantoprazole sodium hydrates reveal critical stability considerations. Pantoprazole sodium exists as mono- and sesquihydrates, with the latter exhibiting superior physical stability due to stronger water-crystal lattice interactions . Dehydration profiles show that sesquihydrate loses water at higher temperatures (114°C vs. 138°C for monohydrate), correlating with its enhanced stability .

Table 2: Thermal Properties of Pantoprazole Sodium Hydrates

ParameterMonohydrateSesquihydrate
Dehydration Temp138°C114°C
Transition Enthalpy170 J/g217 J/g
Water Content5.06%6.14%

These principles highlight the importance of hydrate characterization for Pancopride formulations to ensure batch consistency and shelf-life stability.

Synthetic Routes and Stereochemical Control

The synthesis of enantiopure pharmaceuticals often requires asymmetric catalysis or chiral resolution. For zafirlukast, a related compound, sp³ C–H activation and Pd/C-mediated hydrogenation are employed to construct indole intermediates . Applying similar strategies to Pancopride, (S)-, could enable enantioselective synthesis, though specific routes remain undocumented in the literature.

Pharmacological Implications and Future Directions

The (S)-enantiomer of Pancopride may exhibit distinct target binding affinities or metabolic pathways compared to its (R)-counterpart. For pantoprazole, the (+)-enantiomer shows prolonged exposure in poor metabolizers, suggesting that enantiomer-specific dosing could optimize therapeutic outcomes . For Pancopride, (S)-, analogous studies are needed to evaluate:

  • Receptor selectivity: Potential differential interactions with serotonin (5-HT₃/4) or dopamine receptors.

  • Metabolic fate: Role of CYP isoforms in enantiomer clearance.

  • Toxicological profile: Enantiomer-specific adverse effects.

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